Enhanced Lipophilicity and Steric Bulk from 4-Methylpiperidine Substitution
The presence of the 4-methylpiperidine group confers a distinct physicochemical profile compared to analogs with an unsubstituted piperidine. Specifically, the target compound exhibits a calculated LogP of 3.58, which is 0.73 units higher than that of its des-methyl analog, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (LogP 2.85) [1]. This increase in lipophilicity, coupled with the increased steric demand of the methyl group, can significantly alter membrane permeability and target binding characteristics in biological systems [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.58 |
| Comparator Or Baseline | 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine: 2.85 |
| Quantified Difference | +0.73 LogP units (more lipophilic) |
| Conditions | Calculated using ACD/Labs or similar algorithm |
Why This Matters
This difference in LogP can be decisive for optimizing a compound's ADME profile, directly impacting oral bioavailability and tissue distribution in lead optimization programs.
- [1] Molbase. (n.d.). Calculated LogP for 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine (3.58) vs. 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (2.85). View Source
- [2] Merck Patent GmbH. (2017). Pyridyl piperidines as Wnt pathway inhibitors. WO2017050788A1. View Source
